molecular formula C13H20N2O4 B2963232 Tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate CAS No. 1312815-06-7

Tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate

Cat. No. B2963232
M. Wt: 268.313
InChI Key: VVCRPJXQMHUCTG-UHFFFAOYSA-N
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Patent
US09102676B2

Procedure details

A solution of D5 (1.90 mmol, 0.62 g) in 40 mL acetonitrile/water (1/1) was refluxed for 5 hours. The reaction mixture was evaporated in vacuo. The crude product was purified by flash silicagel chromatography (DCM/MeOH=95/5) yielding 0.34 g of a yellow oil (66%). 1H-NMR (400 MHz, CDCl3, 300K): δ=1.46 (9H, s), 1.88 (1H, m), 2.26 (1H, m), 3.50 (8H, m), 6.70 (1H, br d, 34.8 Hz); MS (ES) C13H20N2O4 requires: 268. found: 269.4 [M+H]+.
Name
D5
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH:18](C(OC)=O)[C:17](=[O:23])[C:5]2([CH2:9][N:8]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:7][CH2:6]2)[CH2:4][NH:3]1>C(#N)C.O>[O:1]=[C:2]1[CH2:18][C:17](=[O:23])[C:5]2([CH2:9][N:8]([C:10]([O:12][C:13]([CH3:15])([CH3:16])[CH3:14])=[O:11])[CH2:7][CH2:6]2)[CH2:4][NH:3]1 |f:1.2|

Inputs

Step One
Name
D5
Quantity
0.62 g
Type
reactant
Smiles
O=C1NCC2(CCN(C2)C(=O)OC(C)(C)C)C(C1C(=O)OC)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash silicagel chromatography (DCM/MeOH=95/5)

Outcomes

Product
Name
Type
product
Smiles
O=C1NCC2(CCN(C2)C(=O)OC(C)(C)C)C(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.